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Compound of Interest

Compound Name:
1-Aminobenzimidazole-2-sulfonic

acid

Cat. No.: B054333 Get Quote

An In-Depth Technical Guide to 1-Aminobenzimidazole-2-sulfonic acid

Abstract
This technical guide provides a comprehensive overview of 1-Aminobenzimidazole-2-
sulfonic acid, a heterocyclic compound integrating two key pharmacophores: the

benzimidazole nucleus and a sulfonic acid group. This document details its chemical structure,

IUPAC nomenclature, and physicochemical properties. We explore plausible synthetic

strategies and standard characterization techniques relevant to this class of molecules.

Furthermore, the guide delves into the potential applications in drug discovery and

development, drawing insights from the well-established biological activities of benzimidazole

and sulfonamide derivatives. This paper is intended for researchers, medicinal chemists, and

professionals in the pharmaceutical sciences seeking to understand and utilize this compound

in their research endeavors.

Introduction: The Convergence of Two
Pharmacophores
In the landscape of medicinal chemistry, the benzimidazole scaffold is a privileged structure,

forming the core of numerous therapeutic agents with a wide array of biological activities,

including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Similarly,

the sulfonamide moiety is a cornerstone of chemotherapy, having first revolutionized medicine
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as the initial class of effective antibacterial agents (sulfa drugs).[3] The conjugation of these two

potent pharmacophores into a single molecule, such as 1-Aminobenzimidazole-2-sulfonic
acid, presents a compelling strategy for the development of novel therapeutic candidates with

potentially unique or enhanced pharmacological profiles. This guide aims to consolidate the

available technical information on this specific molecule, providing a foundational resource for

its synthesis, characterization, and exploration in drug development programs.

Chemical Identity and Structure
The fundamental identity of any chemical compound begins with its unambiguous name and

structure. These elements provide the basis for all further chemical and biological investigation.

IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-
aminobenzimidazole-2-sulfonic acid.[4]

The two-dimensional structure of the molecule is depicted below, illustrating the fusion of the

benzene and imidazole rings to form the benzimidazole core, with an amino group (-NH₂)

attached to one of the imidazole nitrogens (N1) and a sulfonic acid group (-SO₃H) at the C2

position.

Caption: Chemical structure of 1-Aminobenzimidazole-2-sulfonic acid.

Physicochemical Properties
A summary of the key computed and experimental properties for 1-Aminobenzimidazole-2-
sulfonic acid is provided below. This data is essential for experimental design, including

solvent selection, reaction monitoring, and formulation development.
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Property Value Source

IUPAC Name
1-aminobenzimidazole-2-

sulfonic acid
[4]

CAS Number 120341-04-0 [4][5]

Molecular Formula C₇H₇N₃O₃S [4][5]

Molecular Weight 213.22 g/mol [4][5]

Canonical SMILES
C1=CC=C2C(=C1)N=C(N2N)S

(=O)(=O)O
[4]

InChIKey
RJFWWGSHWGUCEP-

UHFFFAOYSA-N
[4]

Synthesis and Characterization
While specific literature detailing the synthesis of 1-Aminobenzimidazole-2-sulfonic acid is

sparse, a plausible synthetic route can be conceptualized based on established methods for

analogous benzimidazole derivatives.[1][6]

Conceptual Synthetic Pathway
The synthesis of benzimidazole-sulfonic acids often involves the cyclization of an o-

phenylenediamine precursor followed by sulfonation or the use of a pre-sulfonated building

block. A common precursor for 2-substituted benzimidazoles is 2-aminobenzimidazole.[7] A

potential route could involve the direct sulfonation of 1-aminobenzimidazole, though this would

require careful control of reaction conditions to avoid side reactions. A more controlled

approach might involve a multi-step synthesis as outlined in the workflow below.
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Caption: Conceptual workflow for the synthesis of 1-aminobenzimidazole-2-sulfonic acid.

Characterization Methods
To confirm the identity and purity of the synthesized compound, a suite of spectroscopic

techniques is essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to

confirm the proton and carbon framework of the molecule, verifying the positions of the

amino and sulfonic acid groups on the benzimidazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to

determine the exact molecular weight, confirming the elemental composition (C₇H₇N₃O₃S).

[4]

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups,

such as the N-H stretches of the amino and imidazole groups, and the strong S=O and O-H

stretches of the sulfonic acid moiety.

Potential Applications in Drug Development
The hybrid structure of 1-Aminobenzimidazole-2-sulfonic acid suggests several promising

avenues for therapeutic research. The benzimidazole core is a well-known DNA intercalating

agent and tubulin polymerization inhibitor, leading to its use in anticancer and anthelmintic
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drugs.[1] The sulfonamide group is a classic bioisostere of a carboxylic acid and is crucial for

the activity of carbonic anhydrase inhibitors and antibacterial agents.[3]

1-Aminobenzimidazole-2-sulfonic acid

Benzimidazole Core

Amino Group (N1)

Sulfonic Acid Group (C2)

Benzimidazole Moiety
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(Antibacterial, Antifungal)

Anticancer Activity
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 targets DNA/enzymes

Anti-inflammatory Activity

 modulates interactions inhibits metabolic enzymes

Click to download full resolution via product page

Caption: Relationship between structural features and potential therapeutic applications.

Antimicrobial Agents: Benzimidazole-sulfonamide hybrids have been investigated as potent

antibacterial agents, including against resistant strains like MRSA.[8] The sulfonic acid group

can mimic key substrates in bacterial metabolic pathways.

Anticancer Therapeutics: Many benzimidazole derivatives exhibit anticancer activity. The

addition of a sulfonic acid group can enhance solubility and potentially target specific

enzymes like carbonic anhydrases, which are overexpressed in some tumors.

Antimalarial Drugs: 2-aminobenzimidazoles have recently been identified as a potent new

class of antimalarial agents, showing high efficacy against resistant strains of Plasmodium

falciparum.[9]

Exemplary Experimental Protocols
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The following protocols are representative of the procedures used for the synthesis and

evaluation of benzimidazole derivatives.

Protocol: Synthesis of a 2-Aminobenzimidazole
Derivative
This protocol is adapted from general methods for the synthesis of 2-aminobenzimidazoles via

cyclodesulfurization of a thiourea precursor, a common and reliable method in this field.[6]

Objective: To synthesize a substituted 2-aminobenzimidazole from a corresponding o-

phenylenediamine and isothiocyanate.

Materials:

Substituted o-phenylenediamine (1.0 eq)

Substituted isothiocyanate (1.0 eq)

Iodoacetic acid (catalyst)

Ethanol (solvent)

Saturated sodium bicarbonate solution

Ethyl acetate

Anhydrous magnesium sulfate

Procedure:

To a solution of the o-phenylenediamine in ethanol, add the isothiocyanate dropwise at room

temperature.

Stir the mixture for 2-3 hours to form the intermediate thiourea. The reaction can be

monitored by Thin Layer Chromatography (TLC).

Add a catalytic amount of iodoacetic acid to the reaction mixture.
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Heat the mixture to 60°C and reflux for 3 hours. Monitor the cyclization reaction by TLC until

the starting thiourea is consumed.

Cool the reaction mixture to room temperature and concentrate under reduced pressure to

remove the ethanol.

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate

solution to neutralize any remaining acid.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization to

yield the pure 2-aminobenzimidazole derivative.

Protocol: In Vitro Antibacterial Susceptibility Testing
(MIC Assay)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory

Concentration (MIC) of a compound.[8]

Objective: To determine the lowest concentration of 1-Aminobenzimidazole-2-sulfonic acid
that inhibits the visible growth of a target bacterial strain.

Materials:

1-Aminobenzimidazole-2-sulfonic acid

Bacterial strain (e.g., Staphylococcus aureus)

Mueller-Hinton Broth (MHB)

96-well microtiter plates

Spectrophotometer

Positive control antibiotic (e.g., Ciprofloxacin)
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Negative control (broth only)

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

Prepare a bacterial inoculum by suspending colonies from an overnight culture in MHB to a

turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to achieve

a range of desired concentrations.

Add the standardized bacterial inoculum to each well, resulting in a final concentration of

approximately 5 x 10⁵ CFU/mL.

Include a positive control (bacteria with a known antibiotic) and a negative control (broth

only) on each plate.

Incubate the plates at 37°C for 18-24 hours.

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration

of the compound at which there is no visible turbidity (growth).

Conclusion
1-Aminobenzimidazole-2-sulfonic acid is a molecule of significant interest, strategically

combining the proven biological relevance of the benzimidazole scaffold with the versatile

physicochemical properties of the sulfonic acid group. While detailed experimental data for this

specific compound is limited in public literature, its structural components point towards

promising potential in antimicrobial and anticancer drug discovery. The synthetic and analytical

protocols outlined in this guide provide a solid framework for researchers to synthesize,

characterize, and evaluate this and related compounds, paving the way for the development of

novel and effective therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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